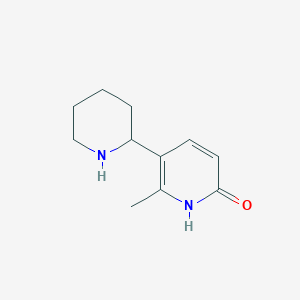![molecular formula C9H8ClNO B15058210 3-Chloro-2-methyl-5H-cyclopenta[B]pyridin-7(6H)-one CAS No. 1447606-10-1](/img/structure/B15058210.png)
3-Chloro-2-methyl-5H-cyclopenta[B]pyridin-7(6H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-2-methyl-5H-cyclopenta[B]pyridin-7(6H)-one is a heterocyclic compound with a unique structure that includes a chlorinated methyl group and a cyclopenta[b]pyridine ring system. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-methyl-5H-cyclopenta[B]pyridin-7(6H)-one typically involves cyclocondensation reactions. One effective method involves the reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile using a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as both the reagent and catalyst . This method yields the desired compound with high efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar cyclocondensation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and temperature control can further improve the efficiency of the industrial synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-2-methyl-5H-cyclopenta[B]pyridin-7(6H)-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
3-Chloro-2-methyl-5H-cyclopenta[B]pyridin-7(6H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: It may serve as an intermediate in the synthesis of pharmaceutical agents with potential therapeutic effects.
Industry: The compound can be used in the development of corrosion inhibitors and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Chloro-2-methyl-5H-cyclopenta[B]pyridin-7(6H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridine
- 6,7-Dihydro-5H-cyclopenta[B]pyridine-3-carbonitrile
Uniqueness
3-Chloro-2-methyl-5H-cyclopenta[B]pyridin-7(6H)-one is unique due to its specific substitution pattern and the presence of a chlorinated methyl group. This structural feature can influence its reactivity and biological activity, distinguishing it from other similar compounds .
Propiedades
Número CAS |
1447606-10-1 |
|---|---|
Fórmula molecular |
C9H8ClNO |
Peso molecular |
181.62 g/mol |
Nombre IUPAC |
3-chloro-2-methyl-5,6-dihydrocyclopenta[b]pyridin-7-one |
InChI |
InChI=1S/C9H8ClNO/c1-5-7(10)4-6-2-3-8(12)9(6)11-5/h4H,2-3H2,1H3 |
Clave InChI |
LTXOAXXCYFQASB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C2CCC(=O)C2=N1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


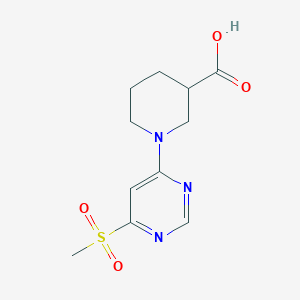
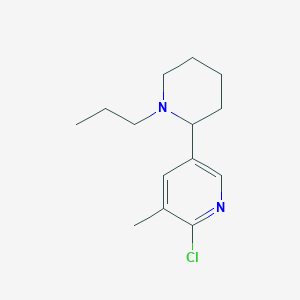
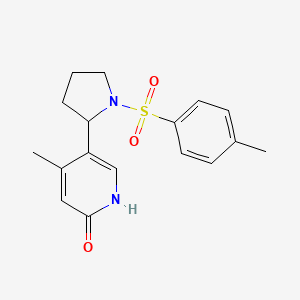
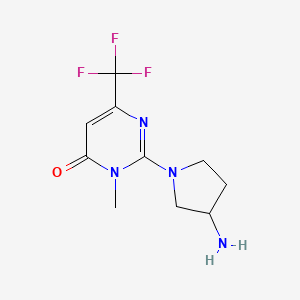



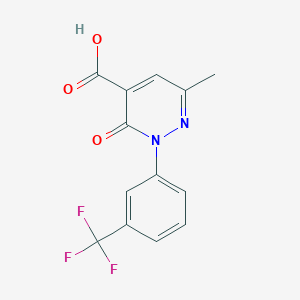
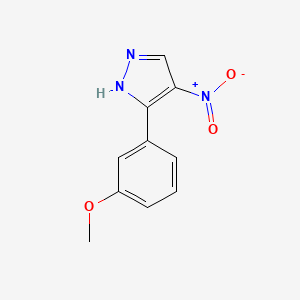
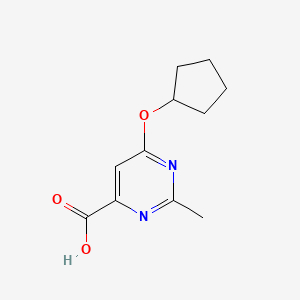
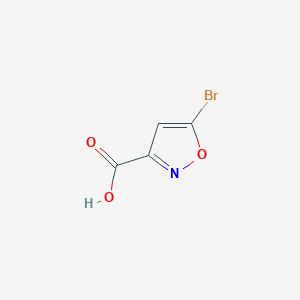
![5-(Ethylsulfonyl)-4-(4-nitrophenyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B15058203.png)
